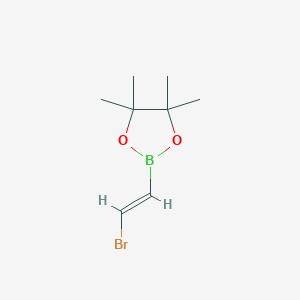

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromovinyl group attached to a dioxaborolane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an alkyne with a brominating agent in the presence of a boron-containing compound. One common method involves the use of selenium dibromide and alkynes, which proceed at room temperature to give the desired product with high stereoselectivity . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Biology and Medicine: The compound has been studied for its potential antiviral properties, particularly against varicella-zoster virus and herpes simplex virus.

Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique reactivity and stability are advantageous.

Mechanism of Action

The mechanism by which (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in chemical reactions. The bromovinyl group can undergo nucleophilic substitution, while the boron-containing dioxaborolane ring can participate in various coupling reactions. These reactions often involve the formation of intermediates that facilitate the desired transformations.

Comparison with Similar Compounds

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

(E)-2-(2-bromovinyl)trimethylsilane: This compound also contains a bromovinyl group but is attached to a trimethylsilane moiety instead of a dioxaborolane ring.

β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil: This compound is a uracil derivative with a bromovinyl group and has been studied for its antiviral properties.

The uniqueness of this compound lies in its combination of a bromovinyl group with a boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds.

Biological Activity

(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 119441-88-2) is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C8H14BBrO2

- Molecular Weight : 232.91 g/mol

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 176.6 ± 42.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known for their reactivity with nucleophiles and have been studied for their roles in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Boron-containing compounds have been explored for their potential in cancer therapy. Studies have demonstrated that dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways that are beneficial in certain therapeutic contexts.

- Antimicrobial Properties : Some derivatives of boron compounds have shown antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic functions.

Case Study 1: Antitumor Efficacy

A study conducted by researchers at the University of Bath investigated the efficacy of various boron-containing compounds in inhibiting cancer cell proliferation. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibitory properties of boron compounds. The findings revealed that this compound effectively inhibited the activity of certain kinases involved in cancer progression. This inhibition was attributed to its ability to form stable complexes with the enzyme active sites .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving this compound and related compounds:

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antitumor Activity | University of Bath Study |

| Related Boron Compound A | Enzyme Inhibition | Journal of Medicinal Chemistry |

| Related Boron Compound B | Antimicrobial Activity | Various Studies |

Properties

Molecular Formula |

C8H14BBrO2 |

|---|---|

Molecular Weight |

232.91 g/mol |

IUPAC Name |

2-[(E)-2-bromoethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C8H14BBrO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5-6H,1-4H3/b6-5+ |

InChI Key |

GCKFQNDKDMFCGM-AATRIKPKSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/Br |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.